N-2-picolyl-o-nitroaniline
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Overview
Description
N-2-picolyl-o-nitroaniline is an organic compound with the molecular formula C12H11N3O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-picolyl-o-nitroaniline typically involves the nitration of N-(pyridin-2-ylmethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-2-picolyl-o-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-N-(pyridin-2-ylmethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N-2-picolyl-o-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-2-picolyl-o-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and pyridinyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(pyridin-2-ylmethyl)aniline
- N,N-dimethyl-4-(4-nitro-1-naphthylazo)aniline
- 2-methyl-4-nitro-N-(piperonylidene)aniline
- N,N-diethyl-4-(2-pyridyl)aniline
- 2-nitro-N-(1-phenylethyl)aniline
- N-methyl-4-nitro-2-(trifluoromethyl)aniline
- 2-nitro-4-(propylthio)aniline
- N-benzylidene-4-(2-pyridyl)aniline
Uniqueness
N-2-picolyl-o-nitroaniline is unique due to the presence of both a nitro group and a pyridin-2-ylmethyl group on the aniline structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
126991-23-9 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-nitro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14H,9H2 |
InChI Key |
BCJOYUPKFXCHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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